

Desethylene Ciprofloxacin Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Desethylene Ciprofloxacin
hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylene Ciprofloxacin hydrochloride is a primary metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin. It is formed in the liver and possesses its own antibacterial properties. This document provides a detailed technical overview of **Desethylene Ciprofloxacin hydrochloride**, including its chemical and physical properties, metabolic pathway, mechanism of action, and experimental protocols for its analysis and evaluation of its biological activity.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Following administration, Ciprofloxacin is metabolized in the liver, giving rise to four main metabolites: Desethylene Ciprofloxacin, Sulfociprofloxacin, Oxociprofloxacin, and Formylciprofloxacin.[3] Of these, Desethylene Ciprofloxacin is a major metabolite and is also considered an impurity in Ciprofloxacin synthesis.[4][5] This metabolite is of significant interest to researchers and drug development professionals due to its inherent antibacterial activity and its presence in biological systems following Ciprofloxacin administration.[6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Desethylene Ciprofloxacin hydrochloride** is presented in Table 1.

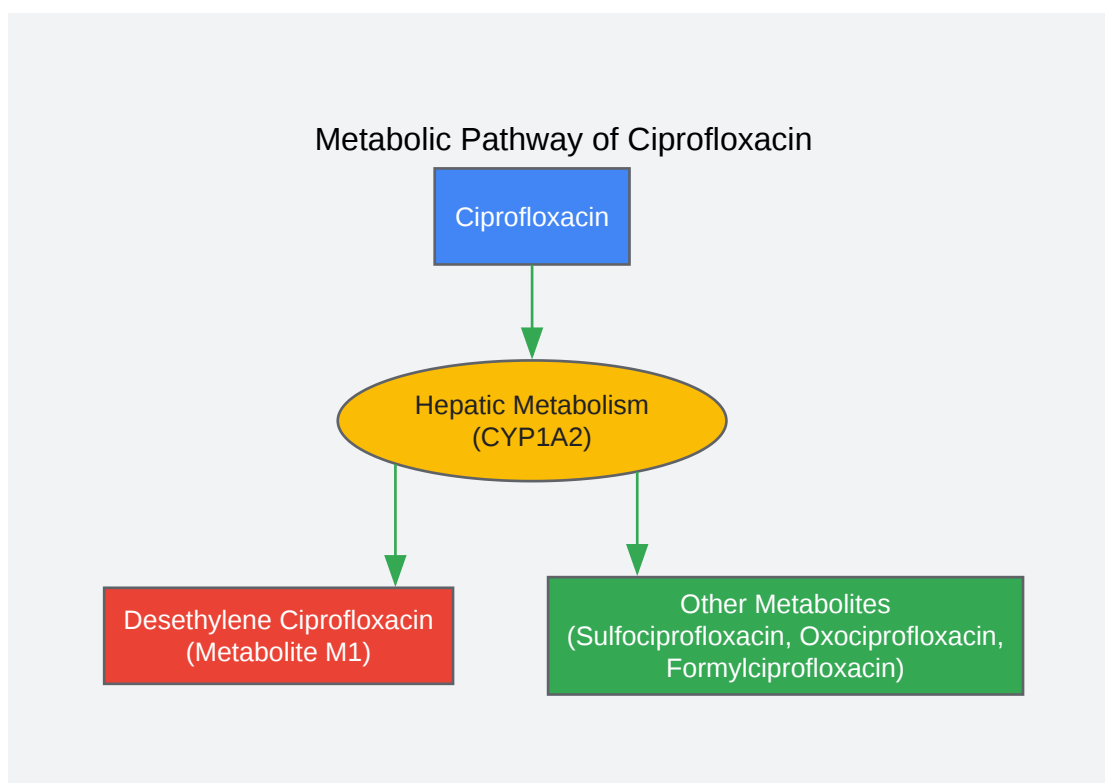
Table 1: Chemical and Physical Properties of **Desethylene Ciprofloxacin Hydrochloride**

Property	Value	Reference
Chemical Name	7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, monohydrochloride	[8]
Alternate Names	Ciprofloxacin Ethylenediamine Analog; Ciprofloxacin EP Impurity C	[4][9]
CAS Number	528851-31-2	[8]
Molecular Formula	C ₁₅ H ₁₆ FN ₃ O ₃ · HCl	[8]
Molecular Weight	341.8 g/mol	[8]
Appearance	Crystalline solid	[8]
Melting Point	>240°C (decomposes)	[10]
UV Maximum (λ _{max})	278 nm	[8]
SMILES	<chem>FC1=CC2=C(C=C1NCCN)N(C3CC3)C=C(C(O)=O)C2=O.Cl</chem>	[8]
InChI Key	ODOFTUIHVVTJRI-UHFFFAOYSA-N	[8]

Metabolism and Mechanism of Action

Metabolic Pathway of Ciprofloxacin

Ciprofloxacin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2. [11] The formation of Desethylen Ciprofloxacin occurs through the modification of the piperazinyl group of the parent Ciprofloxacin molecule.[11] While the complete metabolic pathway is not fully elucidated, it is understood that this process is a key route of Ciprofloxacin transformation in the body.[3]



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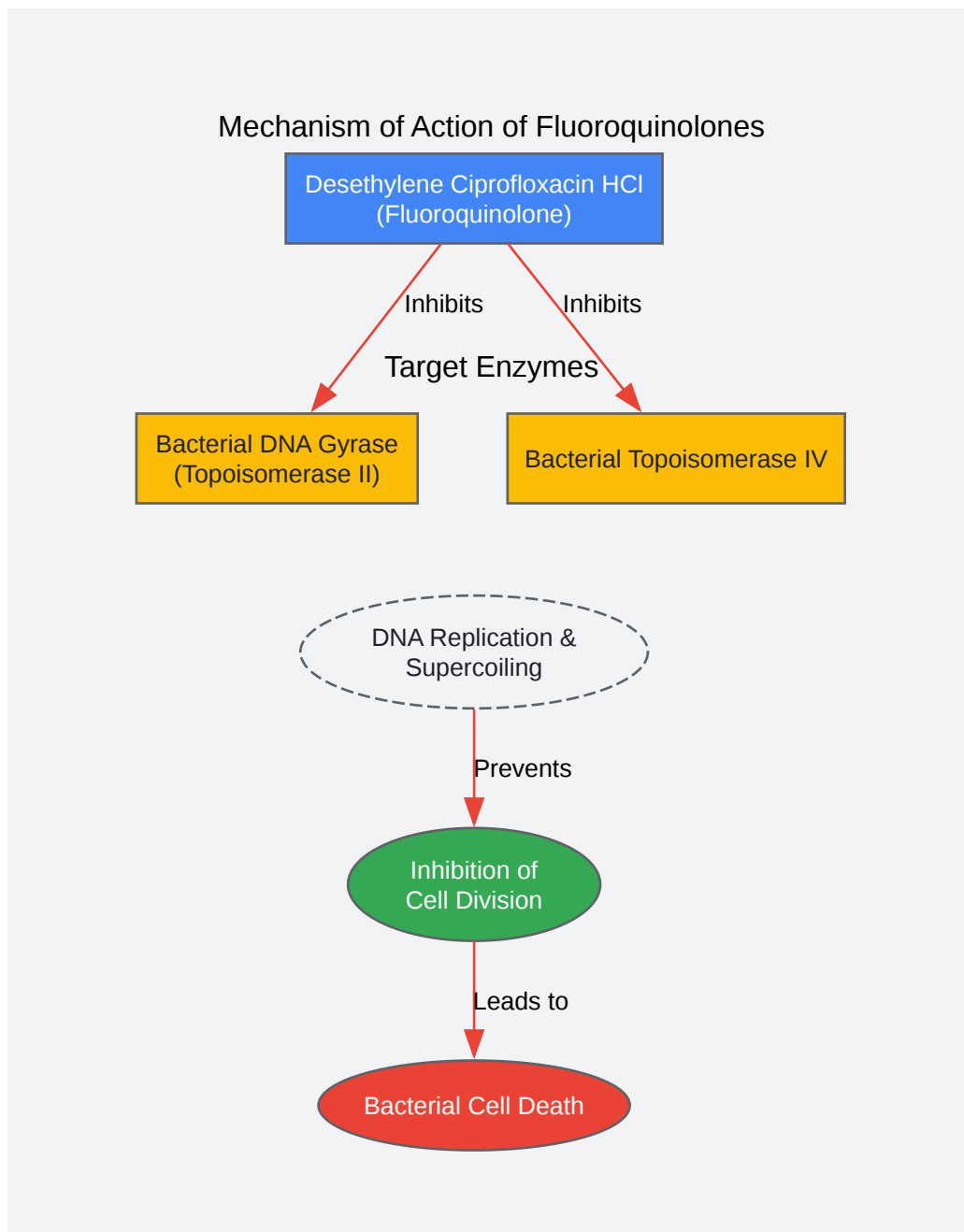
Metabolic conversion of Ciprofloxacin to its metabolites.

Mechanism of Action

The antibacterial action of Ciprofloxacin is attributed to its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[12][13] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Ciprofloxacin leads to the cessation of cell division and ultimately bacterial cell death.[1][12]

Desethylen Ciprofloxacin hydrochloride is believed to share the same mechanism of action as its parent compound, Ciprofloxacin, acting as an inhibitor of bacterial DNA gyrase and

topoisomerase IV.[6][7]

[Click to download full resolution via product page](#)*Inhibition of bacterial DNA replication by Desethyleneciprofloxacin HCl.*

Experimental Protocols

Synthesis

As Desethylenes Ciprofloxacin is a known impurity in the synthesis of Ciprofloxacin, its preparation often involves the isolation from Ciprofloxacin production streams or a dedicated synthesis. While a specific, detailed, step-by-step protocol for the synthesis of **Desethylenes Ciprofloxacin hydrochloride** is not readily available in the public domain, it can be synthesized by reacting 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 1,2-ethanediamine.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The quantification of **Desethylenes Ciprofloxacin hydrochloride** in biological matrices is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.

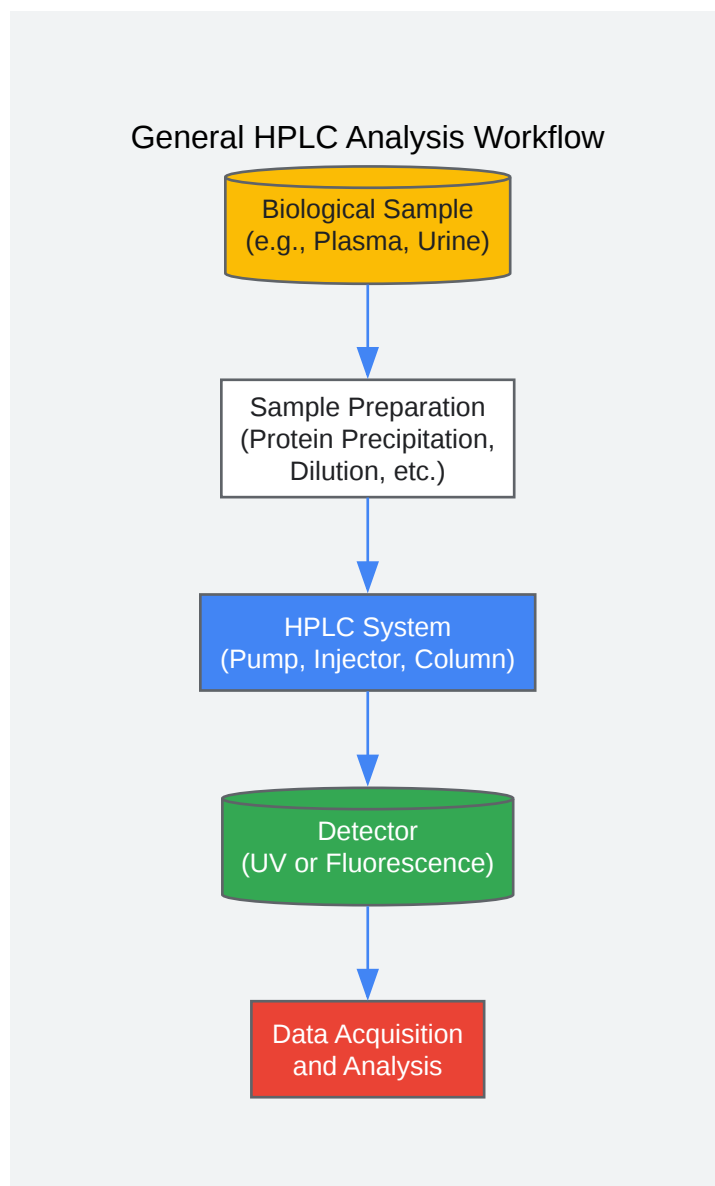
Table 2: HPLC Method Parameters for the Analysis of Ciprofloxacin and its Metabolites

Parameter	Condition
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	A mixture of an acidic buffer (e.g., 0.025 M orthophosphoric acid, pH 3.0 adjusted with triethylamine) and an organic modifier (e.g., acetonitrile or methanol) in varying ratios.
Flow Rate	Typically 1.0 - 1.5 mL/min
Detection	UV at 278 nm or fluorescence detection (Excitation: ~278 nm, Emission: ~450 nm)
Injection Volume	10 - 20 µL
Column Temperature	Ambient or controlled (e.g., 30-40 °C)

Sample Preparation (Plasma):

- To a known volume of plasma (e.g., 500 µL), add an internal standard.

- Precipitate proteins by adding a sufficient volume of a precipitating agent (e.g., acetonitrile).
- Vortex the mixture thoroughly.
- Centrifuge to pellet the precipitated proteins.
- Inject the clear supernatant into the HPLC system.



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Workflow for the analysis of Desethyle Ciprofloxacin HCl by HPLC.

Biological Activity: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of **Desethylene Ciprofloxacin hydrochloride** is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure for this purpose.

Protocol for Broth Microdilution MIC Assay:

- **Prepare Stock Solution:** Dissolve **Desethylene Ciprofloxacin hydrochloride** in a suitable solvent (e.g., water or DMSO) to prepare a high-concentration stock solution.
- **Serial Dilutions:** Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
- **Bacterial Inoculum Preparation:** Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- **Inoculation:** Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
- **Incubation:** Incubate the plates at 35-37°C for 16-20 hours.
- **Reading Results:** The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Antibacterial Activity of Desethylene Ciprofloxacin (Metabolite M1)

Organism	MIC (µg/mL)	Comparative Activity	Reference
Gram-negative and Gram-positive bacteria	Not specified	Weak antibacterial activity, comparable to nalidixic acid	[6]

Note: Specific MIC values for **Desethylene Ciprofloxacin hydrochloride** against a range of bacterial strains are not widely available in the public literature. The activity is generally reported to be significantly lower than that of the parent compound, Ciprofloxacin.

Conclusion

Desethylene Ciprofloxacin hydrochloride is a key metabolite of Ciprofloxacin with demonstrable, albeit weaker, antibacterial activity. Its presence in biological fluids following Ciprofloxacin administration necessitates a thorough understanding of its properties and biological effects. The experimental protocols outlined in this guide provide a framework for the analysis and evaluation of this important compound, which is crucial for researchers in the fields of pharmacology, microbiology, and drug development. Further research is warranted to fully elucidate the clinical significance of this metabolite.

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